molecular formula C18H27NO6 B607313 endo-BCN-PEG2-acide CAS No. 1993134-72-7

endo-BCN-PEG2-acide

Numéro de catalogue: B607313
Numéro CAS: 1993134-72-7
Poids moléculaire: 353.42
Clé InChI: IAUAMLUNAMJRHF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

endo-BCN-PEG2-acid: is a polyethylene glycol (PEG) linker containing a bicyclo[6.1.0]nonyne (BCN) group and a terminal carboxylic acid. This compound is widely used in bioconjugation and click chemistry due to its ability to react with azide-tagged biomolecules through strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .

Applications De Recherche Scientifique

Bioconjugation

endo-BCN-PEG2-acid is extensively used for linking biomolecules such as proteins, peptides, and nucleic acids. The ability to form stable covalent bonds through SPAAC reactions enables researchers to create complex biomolecular constructs essential for various studies .

Drug Delivery Systems

The compound enhances the solubility and stability of therapeutic agents, improving their bioavailability. Its PEG component aids in increasing the hydrophilicity of drug formulations, facilitating better distribution within biological systems .

Protein Labeling

In imaging and tracking studies, endo-BCN-PEG2-acid allows for the labeling of proteins with fluorescent dyes or other tags. This capability is vital for studying protein interactions and dynamics within cells .

Diagnostic Imaging

The compound is utilized in developing imaging probes for diagnostic applications, enabling more precise visualization of biological processes in real-time .

Cancer Therapy

Research indicates that PROTACs utilizing endo-BCN-PEG2-acid have demonstrated significant efficacy in reducing levels of specific oncoproteins in vitro, leading to reduced tumor growth in preclinical models . For instance, studies have shown that conjugating this compound with therapeutic agents enhances their ability to target and degrade oncogenic proteins effectively.

Targeted Drug Delivery

In studies focused on drug delivery systems, endo-BCN-PEG2-acid has been shown to improve the pharmacokinetic profiles of various drugs by enhancing their solubility and stability. This property has been particularly beneficial in formulating drugs intended for intravenous administration .

Mécanisme D'action

Target of Action

The primary targets of endo-BCN-PEG2-acid are azide-tagged biomolecules . The compound contains a BCN group that can react with these azide-tagged biomolecules .

Mode of Action

endo-BCN-PEG2-acid interacts with its targets through a process known as strain-promoted alkyne-azide cycloaddition (SPAAC) . This reaction involves the BCN group in the compound reacting with azide-tagged biomolecules . Additionally, the compound contains a terminal carboxylic acid that can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

endo-BCN-PEG2-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic PEG spacer in endo-BCN-PEG2-acid increases its solubility in aqueous media , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of endo-BCN-PEG2-acid’s action is the formation of a stable amide bond with primary amine groups and the selective degradation of target proteins via the ubiquitin-proteasome system .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of endo-BCN-PEG2-acid include the presence of azide-tagged biomolecules and primary amine groups, as well as the presence of activators such as EDC or HATU . The compound’s solubility in aqueous media could also be influenced by the pH and temperature of the environment.

Analyse Biochimique

Biochemical Properties

endo-BCN-PEG2-acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The BCN group in endo-BCN-PEG2-acid can react with azide-tagged biomolecules . This interaction forms the basis of its role in the synthesis of PROTACs .

Molecular Mechanism

endo-BCN-PEG2-acid exerts its effects at the molecular level through its interactions with azide-tagged biomolecules . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.

Metabolic Pathways

Given its role in the synthesis of PROTACs, it may interact with enzymes or cofactors involved in protein degradation pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG2-acid typically involves the following steps:

    Formation of BCN Group: The BCN group is synthesized through a series of organic reactions starting from commercially available cyclooctyne derivatives.

    PEGylation: The BCN group is then conjugated to a polyethylene glycol (PEG) chain. This step often involves the use of coupling agents such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.

    Introduction of Carboxylic Acid: The terminal carboxylic acid is introduced by reacting the PEGylated BCN with succinic anhydride in the presence of a base such as triethylamine (TEA).

Industrial Production Methods: Industrial production of endo-BCN-PEG2-acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency in production .

Analyse Des Réactions Chimiques

Types of Reactions:

Common Reagents and Conditions:

    SPAAC Reaction: Azide-tagged biomolecules, aqueous or organic solvents, room temperature.

    Amide Bond Formation: Primary amines, EDC or HATU, organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM), room temperature to mild heating.

Major Products:

Activité Biologique

endo-BCN-PEG2-acid is a compound utilized primarily in the field of biochemistry and pharmacology as a versatile linker in the development of PROTACs (Proteolysis Targeting Chimeras) and other therapeutic agents. This compound facilitates the selective degradation of target proteins by harnessing the ubiquitin-proteasome system, thereby offering significant potential in targeted cancer therapies and other applications.

  • Molecular Formula : C17_{17}H28_{28}N2_{2}O4_{4}
  • Molecular Weight : 324.415 g/mol
  • LogP : 2.235
  • PSA (Polar Surface Area) : 82.81 Ų

endo-BCN-PEG2-acid is characterized by its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC), a reaction that is pivotal for click chemistry applications. This feature allows for the efficient conjugation of biomolecules, enabling the synthesis of complex drug conjugates and PROTACs that can target specific proteins for degradation .

Biological Activity

The biological activity of endo-BCN-PEG2-acid can be categorized based on its applications in various therapeutic areas:

1. Cancer Therapy

The compound is instrumental in developing PROTACs that target oncogenic proteins, facilitating their degradation and potentially leading to reduced tumor growth. Research indicates that PROTACs utilizing endo-BCN-PEG2-acid have shown efficacy in preclinical models, particularly against solid tumors .

2. Immunomodulation

Studies have demonstrated that endo-BCN-PEG2-acid can enhance immune responses by modifying peptides that activate macrophages, specifically CD206 high M2-like tumor-associated macrophages (TAMs). The conjugation of endo-BCN-PEG2-acid with immunomodulatory peptides has been shown to reprogram these macrophages towards a pro-inflammatory phenotype, thereby improving anti-tumor immunity .

3. Drug Delivery Systems

As a linker in antibody-drug conjugates (ADCs), endo-BCN-PEG2-acid plays a crucial role in delivering cytotoxic agents selectively to cancer cells, minimizing off-target effects and enhancing therapeutic efficacy .

Case Studies and Research Findings

StudyFocusFindings
An et al. (2018)PROTAC DevelopmentDemonstrated that compounds linked via endo-BCN-PEG2-acid effectively degraded target proteins in cancer cell lines, leading to reduced proliferation .
ResearchGate StudyImmunomodulationShowed enhanced phagocytosis and cytokine secretion from macrophages treated with peptides linked to endo-BCN-PEG2-acid, indicating improved immune activation against tumors .
MedChemExpressDrug ConjugatesHighlighted the utility of endo-BCN-PEG2-acid in synthesizing ADCs that exhibit targeted cytotoxicity towards cancer cells while sparing healthy tissues .

Propriétés

IUPAC Name

3-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO6/c20-17(21)7-9-23-11-12-24-10-8-19-18(22)25-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,19,22)(H,20,21)/t14-,15+,16?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUAMLUNAMJRHF-XYPWUTKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCC(=O)O)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCC(=O)O)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
endo-BCN-PEG2-acid
Reactant of Route 2
endo-BCN-PEG2-acid
Reactant of Route 3
Reactant of Route 3
endo-BCN-PEG2-acid
Reactant of Route 4
Reactant of Route 4
endo-BCN-PEG2-acid
Reactant of Route 5
endo-BCN-PEG2-acid
Reactant of Route 6
Reactant of Route 6
endo-BCN-PEG2-acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.